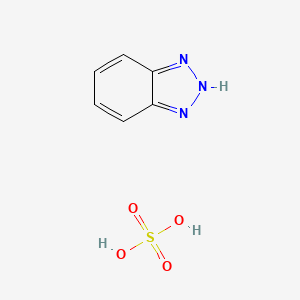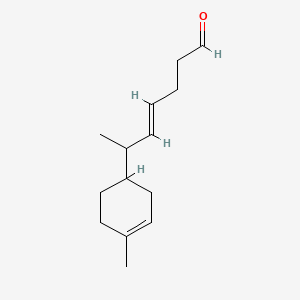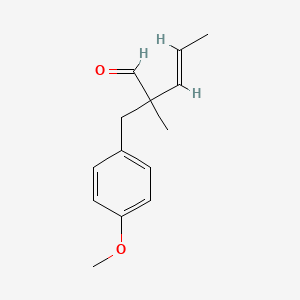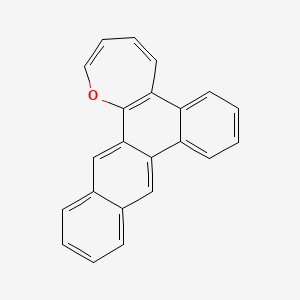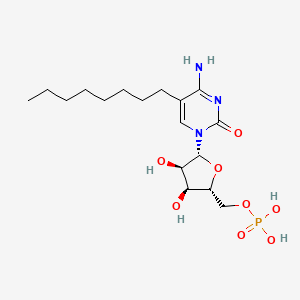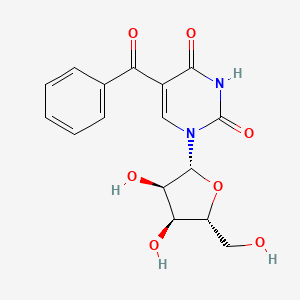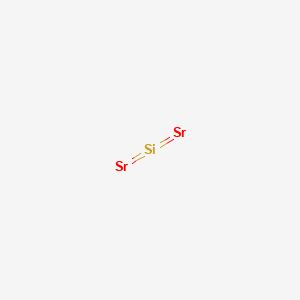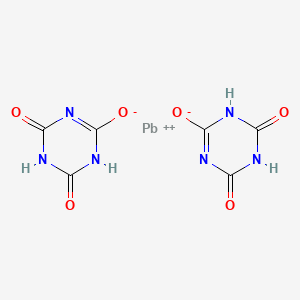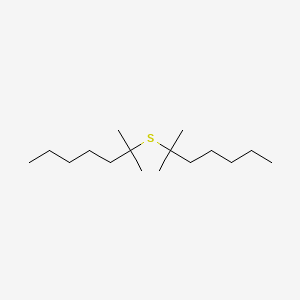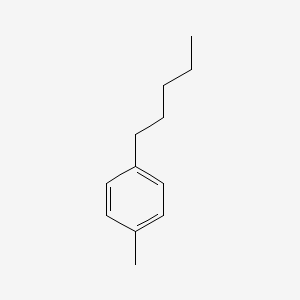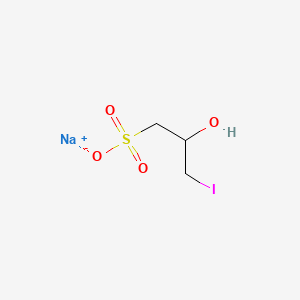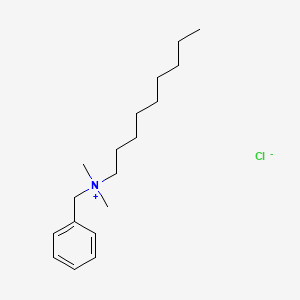
Benzyldimethylnonylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyldimethylnonylammonium chloride is a quaternary ammonium compound with the molecular formula C18H32ClN. It is known for its surfactant properties and is commonly used as a biocide, disinfectant, and phase transfer catalyst.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyldimethylnonylammonium chloride is typically synthesized through a quaternization reaction. This involves the reaction of nonylamine with benzyl chloride in the presence of a solvent such as acetone. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of commercial tertiary amines and benzyl chloride. The reaction is conducted at elevated temperatures with continuous stirring to achieve a high yield of the quaternary ammonium compound. The product can be obtained in various forms, including gels and solutions, depending on the addition of water or organic solvents .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyldimethylnonylammonium chloride undergoes several types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Benzoic acids.
Substitution: Various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Benzyldimethylnonylammonium chloride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of benzyldimethylnonylammonium chloride involves its interaction with microbial cell membranes. The compound binds to the cell membrane through ionic and hydrophobic interactions, causing changes in membrane properties and function. This leads to cellular disruption, loss of membrane integrity, and leakage of essential intracellular constituents, ultimately resulting in cell death .
Vergleich Mit ähnlichen Verbindungen
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.
Benzyldimethyldodecylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Uniqueness: Benzyldimethylnonylammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity, making it effective in various applications. Its specific structure allows for efficient interaction with microbial membranes, enhancing its biocidal activity .
Eigenschaften
CAS-Nummer |
3024-71-3 |
|---|---|
Molekularformel |
C18H32ClN |
Molekulargewicht |
297.9 g/mol |
IUPAC-Name |
benzyl-dimethyl-nonylazanium;chloride |
InChI |
InChI=1S/C18H32N.ClH/c1-4-5-6-7-8-9-13-16-19(2,3)17-18-14-11-10-12-15-18;/h10-12,14-15H,4-9,13,16-17H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YCIAXEFELBZLQG-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


